molecular formula C11H21NO B12635865 1-(2-Methylaziridin-1-YL)octan-1-one CAS No. 919198-18-8

1-(2-Methylaziridin-1-YL)octan-1-one

Cat. No.: B12635865
CAS No.: 919198-18-8
M. Wt: 183.29 g/mol
InChI Key: BCWLJOGXOOHCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylaziridin-1-YL)octan-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylaziridin-1-YL)octan-1-one typically involves the reaction of aziridine with octanone under controlled conditions. The process may require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylaziridin-1-YL)octan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aziridines .

Scientific Research Applications

1-(2-Methylaziridin-1-YL)octan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylaziridin-1-YL)octan-1-one involves its interaction with specific molecular targets and pathways. The aziridine ring’s strained structure allows it to react readily with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity underlies its potential biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylaziridin-1-YL)octan-1-one stands out due to its specific structure, which combines the aziridine ring with an octanone moiety. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

919198-18-8

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(2-methylaziridin-1-yl)octan-1-one

InChI

InChI=1S/C11H21NO/c1-3-4-5-6-7-8-11(13)12-9-10(12)2/h10H,3-9H2,1-2H3

InChI Key

BCWLJOGXOOHCGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CC1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.